molecular formula C11H22O3 B596085 (S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane CAS No. 151223-12-0

(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane

Cat. No. B596085
M. Wt: 202.294
InChI Key: XFPZNMFFBDUEGH-JTQLQIEISA-N
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Description

The compound seems to be a derivative of 2-hydroxyethyl compounds . These are typically used in various chemical reactions due to their reactivity and ability to form stable compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds like poly(2-hydroxyethyl methacrylate) have been synthesized via radical copolymerisation .

Scientific Research Applications

Bioactive Marker in Pathophysiological Processes

The compound 4-hydroxynonenal (HNE), which shares structural similarities with the requested compound by featuring a dioxolane ring, is extensively studied for its biological activities. HNE has been identified as a significant marker of oxidative stress, potentially implicating its role in diseases like Alzheimer's and in cellular signaling processes. Its physiological presence across various cells and tissues underscores its potential as a molecular link between genomic and proteomic research, highlighting the intricate balance between its toxicological and signaling roles in biochemistry (Žarković, 2003).

Antioxidant Activity Analysis

Antioxidants play a critical role in mitigating oxidative stress, a process closely related to the structural family of dioxolanes. Analytical methods determining antioxidant activity provide insights into the biochemical significance of compounds like "(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane." These methods, including ORAC, HORAC, TRAP, and TOSC tests, rely on chemical reactions assessing the kinetics or equilibrium state through spectrophotometry, highlighting the compound's potential role in antioxidant defense mechanisms (Munteanu & Apetrei, 2021).

Sustainable Solvent Applications

Exploring the solvent applications of dioxolane derivatives, 2-methyloxolane (2-MeOx) presents a bio-based alternative for the extraction of natural products, showcasing the environmental and technological relevance of dioxolane compounds. Such derivatives exemplify a shift towards sustainable chemical processes, underlining the environmental significance of exploring and utilizing dioxolane structures in green chemistry (Rapinel et al., 2020).

Cell Function and Differentiation Signaling

The biological activity of HNE, a compound structurally related to dioxolanes, in signaling for cell function and differentiation further exemplifies the broad biological implications of dioxolane derivatives. HNE's ability to modulate chemotaxis, gene expression, and cell proliferation underscores the potential of "(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane" in biomedical research, offering insights into its possible roles in cellular processes (Dianzani, Barrera, & Parola, 1999).

properties

IUPAC Name

2-[(4S)-2,2-di(propan-2-yl)-1,3-dioxolan-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-8(2)11(9(3)4)13-7-10(14-11)5-6-12/h8-10,12H,5-7H2,1-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPZNMFFBDUEGH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(OCC(O1)CCO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1(OC[C@@H](O1)CCO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40711542
Record name 2-[(4S)-2,2-Di(propan-2-yl)-1,3-dioxolan-4-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40711542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane

CAS RN

151223-12-0
Record name 2-[(4S)-2,2-Di(propan-2-yl)-1,3-dioxolan-4-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40711542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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